5-[(Ethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine
Description
5-[(Ethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine (CAS: 1695768-35-4) is a triazole derivative featuring a 1,2,4-triazole core substituted with an ethylamino methyl group at position 5 and dimethylamine at position 2. Its structure combines aromatic heterocyclic properties with alkylamine functionalities, making it a candidate for biological and pharmacological studies.
Properties
Molecular Formula |
C7H15N5 |
|---|---|
Molecular Weight |
169.23 g/mol |
IUPAC Name |
5-(ethylaminomethyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H15N5/c1-4-8-5-6-9-7(11-10-6)12(2)3/h8H,4-5H2,1-3H3,(H,9,10,11) |
InChI Key |
HKFMOXWLTRMVCX-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC(=NN1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Ethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine typically involves the reaction of ethylamine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and 1H-1,2,4-triazole. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(Ethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
5-[(Ethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(Ethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Triazol-3-amine Derivatives
The triazol-3-amine scaffold is highly versatile, with substituents significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : Nitro (e.g., compound 2.3 in ) and chloro substituents (e.g., 2.4 in ) influence reactivity and biological efficacy. Nitro groups reduce yields (53% for 2.3 vs. 68% for chloro analog 2.4), likely due to steric or electronic hindrance.
- Lipophilicity : Fluorinated analogs (e.g., 5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine) exhibit increased lipophilicity, enhancing blood-brain barrier penetration .
- Biological Activity : Phenyl and heteroaryl substituents (e.g., pyridinyl in ) correlate with anticancer activity, as seen in N-(4-chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine (tautomer mixture with IC₅₀ values <10 µM) .
Tautomerism and Crystallography
Co-crystallization studies of 3-phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine reveal planar molecular geometries, with dihedral angles ≤2.3° between triazole and aryl rings . The target compound’s ethylamino methyl group may introduce conformational flexibility, affecting packing efficiency compared to rigid phenyl analogs.
Biological Activity
5-[(Ethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine is a triazole derivative that has garnered attention due to its potential biological activities. The compound is characterized by a unique structure that includes a triazole ring, which is known for its diverse reactivity and biological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula for this compound is with a molecular weight of approximately 169.23 g/mol. The presence of the triazole ring and the dimethylamino group contributes to its chemical reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₅N₅ |
| Molecular Weight | 169.23 g/mol |
| CAS Number | 1695768-35-4 |
Antimicrobial Properties
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans .
Case Study: Antibacterial Efficacy
In a comparative study assessing the antibacterial efficacy of several triazole derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL against E. coli, suggesting strong antibacterial potential .
Antioxidant Activity
The antioxidant capabilities of triazole compounds are also noteworthy. Various assays such as DPPH and ABTS have been employed to quantify the antioxidant activity of these compounds. For example, one study found that specific triazole derivatives demonstrated significant antioxidant activity comparable to standard antioxidants like ascorbic acid .
The mechanisms through which this compound exerts its biological effects are complex and multifaceted:
- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for microbial survival, such as cytochrome P450 enzymes in fungi.
- Cell Membrane Disruption : Some triazole derivatives may disrupt microbial cell membranes, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : Certain compounds can interfere with DNA or RNA synthesis in pathogens.
Comparative Analysis with Other Triazoles
A comparative analysis highlights the unique features of this compound against other triazole derivatives:
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Unique Features |
|---|---|---|---|
| 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine | Moderate | High | Ethyl group enhances solubility |
| 5-Methylthio-1H-1,2,4-triazol | High | Moderate | Known for broad-spectrum antimicrobial |
| This compound | High | Significant | Unique amine substitution for activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
